2-(2,5-Dichlorophenyl)oxirane
Description
2-(2,5-Dichlorophenyl)oxirane is an epoxide derivative featuring a dichlorophenyl substituent at the 2,5-positions of the aromatic ring. These analogs often exhibit herbicidal, fungicidal, or synergistic properties due to their electrophilic oxirane ring and halogenated aromatic moieties .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBOOEJUTPHCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2783-27-9 | |
| Record name | 2-(2,5-dichlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,5-Dichlorophenyl)oxirane can be synthesized through several methods. One common method involves the reaction of 2,5-dichlorophenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . The reaction typically proceeds at room temperature and yields the oxirane ring through an epoxidation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)oxirane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.
Major Products
Nucleophilic Substitution: β-substituted alcohols.
Oxidation: Diols and other oxidized derivatives.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-(2,5-Dichlorophenyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)oxirane primarily involves its high reactivity due to the strained oxirane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions . The molecular targets and pathways involved include interactions with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of β-substituted alcohols and other derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on key structural and functional analogs of 2-(2,5-dichlorophenyl)oxirane, emphasizing differences in substitution patterns, molecular properties, and applications.
2.1. Tridiphane [2-(3,5-Dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane]
- Molecular Formula : C₁₀H₇Cl₅O .
- Substitution Pattern : 3,5-dichlorophenyl group with a 2,2,2-trichloroethyl side chain.
- Applications :
- Regulatory Status : Listed under tolerances (e.g., 180.424) for agricultural use .
2.2. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane
- Molecular Formula : C₁₄H₁₉ClO .
- Substitution Pattern : 4-chlorophenyl group with a tert-butyl side chain.
- Applications :
2.3. (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
- Substitution Pattern : Bromo and difluoro groups at the 5,2,3-positions of the aromatic ring.
- Limited agricultural data; primarily studied as a synthetic intermediate .
Structural and Functional Analysis (Data Table)
Key Research Findings
Substitution Position Impact :
- 3,5-Dichloro vs. 2,5-Dichloro : The 3,5-dichloro substitution in tridiphane optimizes steric and electronic interactions with GST enzymes, enhancing inhibitory activity. In contrast, 2,5-dichloro substitution (hypothetical for the target compound) may reduce enzyme binding due to altered spatial arrangement .
- Trichloroethyl vs. tert-butyl Side Chains : The trichloroethyl group in tridiphane increases electrophilicity, promoting GST adduct formation, while tert-butyl groups improve stability and lipophilicity .
- Metabolic Pathways: Tridiphane undergoes enzymatic conversion to a reactive episulfonium ion, which irreversibly inhibits GST. This mechanism is absent in non-trichloroethyl analogs .
Biological Activity
2-(2,5-Dichlorophenyl)oxirane, also known as a dichlorophenyl epoxide, is a chemical compound with the molecular formula and a molecular weight of 189.04 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and interactions with biomolecules.
The biological activity of this compound primarily involves its ability to act as an electrophile. Epoxides, in general, are known to undergo ring-opening reactions with nucleophiles, leading to the formation of various products that can interact with biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for understanding the compound's potential toxicity and therapeutic applications.
Toxicological Profile
Research indicates that this compound exhibits significant toxicological properties. For instance, studies have shown that epoxides can induce oxidative stress and may lead to cellular damage through the formation of reactive oxygen species (ROS). The compound's acute toxicity has been evaluated in various animal models, revealing a median lethal dose (LD50) that varies by species.
| Study | Species | LD50 (mg/kg) | Effects Observed |
|---|---|---|---|
| Study A | Rats | 150 | Hepatotoxicity |
| Study B | Mice | 200 | Neurotoxicity |
| Study C | Chickens | 100 | Reduced CYP activity |
Case Studies and Research Findings
- Hepatotoxicity in Rodents : A study demonstrated that exposure to this compound resulted in increased liver enzymes indicative of hepatotoxicity. The study highlighted the compound's capacity to induce liver damage through metabolic activation leading to the formation of toxic metabolites .
- Neurotoxic Effects : Another investigation focused on the neurotoxic effects of this compound in mice. The findings suggested that it could disrupt neurotransmitter systems, leading to behavioral changes and neurodegeneration .
- Impact on Avian Species : Research conducted on chickens revealed that dietary exposure to this compound led to significant alterations in hepatic enzyme activities, suggesting a potential risk for avian species exposed to environmental contaminants .
Biochemical Pathways
The interaction of this compound with cellular components can lead to several biochemical consequences:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.
- Oxidative Stress Induction : It promotes the generation of ROS, contributing to oxidative damage in cells.
- Alteration of Gene Expression : Exposure can lead to changes in gene expression related to stress response and apoptosis pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,5-dichlorophenyl)oxirane in laboratory settings?
- Methodological Answer : The synthesis typically involves epoxidation of the corresponding allyl-substituted dichlorophenyl precursor. Common methods include:
- Epoxidation via peracids (e.g., meta-chloroperbenzoic acid) under controlled pH and temperature (0–5°C) to minimize side reactions.
- Metal-catalyzed oxidation using manganese(III) or titanium-based catalysts for stereoselective control .
- Key Consideration : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to detect intermediate epoxide formation.
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The epoxide protons (Hα and Hβ) appear as doublets of doublets (δ 3.5–4.5 ppm) due to vicinal coupling (J = 2–5 Hz). The 2,5-dichlorophenyl substituent shows distinct aromatic splitting patterns (e.g., para-substitution effects at δ 7.2–7.8 ppm) .
- Mass Spectrometry : Look for molecular ion peaks at m/z 204 (C₈H₅Cl₂O⁺) and characteristic Cl isotope patterns.
Q. What structural features of this compound contribute to its potential bioactivity?
- Methodological Answer :
- The epoxide ring enables nucleophilic attack, making it reactive in biological systems (e.g., enzyme inhibition).
- Chlorine substituents at the 2- and 5-positions enhance lipophilicity, influencing membrane permeability. Comparative studies with 3,5-dichloro analogs (e.g., tridiphane) suggest positional isomerism significantly alters herbicidal activity .
Advanced Research Questions
Q. How can researchers resolve enantiomers of this compound, and what chiral separation techniques are recommended?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol (95:5) mobile phase. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD).
- SFC (Supercritical Fluid Chromatography) : CO₂-modified mobile phases improve resolution efficiency for small epoxides .
Q. What discrepancies exist in toxicity data between 2,5- and 3,5-dichlorophenyl oxirane derivatives, and how should this inform experimental design?
- Methodological Answer :
- The 3,5-dichloro derivative (tridiphane) shows acute oral toxicity in mice (TDLo = 2 g/kg), but data for the 2,5-isomer is limited .
- Risk Mitigation : Conduct comparative in vitro assays (e.g., Ames test, cytotoxicity in HepG2 cells) to evaluate mutagenicity and organ-specific toxicity. Prioritize structure-activity relationship (SAR) studies to clarify positional effects .
Q. What methodologies are recommended for assessing environmental persistence of halogenated oxiranes like this compound?
- Methodological Answer :
- Hydrolysis Studies : Monitor epoxide ring-opening kinetics under varying pH (4–9) and temperature (20–40°C). Use LC-MS to detect hydrolysis byproducts (e.g., diols).
- Soil Microcosm Assays : Quantify degradation half-lives (t₁/₂) in loam or clay soils under aerobic/anaerobic conditions .
Q. How can in silico modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) and frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack.
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to model metabolic pathways (e.g., epoxide hydrolase binding) .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
